PKG Inhibitor

描述

Protein Kinase G (PKG), a key mediator of cyclic guanosine monophosphate (cGMP) signaling, regulates diverse physiological processes, including vascular tone, platelet aggregation, and neuronal function. PKG inhibitors are pharmacological tools designed to block PKG activity, enabling researchers to dissect its roles in disease pathways such as malaria, retinal degeneration, and cancer metastasis. These inhibitors vary in chemical scaffolds, selectivity, and mechanisms of action, with applications ranging from antimalarial drug development to neuroprotection .

属性

IUPAC Name |

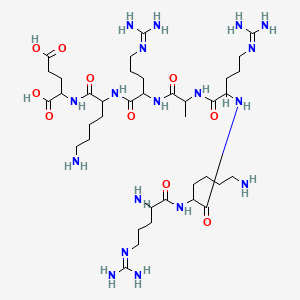

2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKSKNTVYYVIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Buchwald-Hartwig Coupling in Thiazine-Purine Conjugates

The synthesis of aplithianine A (1 ), a PKG-inhibitory thiazine-purine conjugate, exemplifies modern cross-coupling strategies. Starting with ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate (7 ) and 6-bromopurine (8 ), a Buchwald-Hartwig coupling using XantPhos Pd G3/Cs₂CO₃ in DMF at 110°C yielded intermediate 9 with 36% efficiency. Catalytic optimization revealed that palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and solvents (THF, toluene) underperformed compared to DMF, underscoring the solvent’s role in stabilizing the palladium intermediate. Subsequent hydrolysis of 9 to carboxylic acid 10 achieved quantitative yield, while decarboxylative bromination with NBS/DMF produced brominated intermediate 13 for Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Cross-Coupling for Heterocyclic Systems

Route 2 of aplithianine A synthesis employed Suzuki coupling between bromopurine-thiazine 13 and boronic ester 14 (1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole). Using XantPhos Pd G3/Cs₂CO₃ in DMF, this four-step route improved the total yield to 10% compared to the six-step Van Leusen imidazole route (3%). The reaction’s success hinged on the electronic effects of the boronic ester, which enhanced oxidative addition kinetics at the palladium center.

Structural Modifications for Enhanced Selectivity

Gatekeeper Residue Engineering

Malarial PKG inhibitors exploit the parasite’s threonine gatekeeper residue (vs. methionine in humans) to access a hydrophobic pocket adjacent to the ATP-binding site. Trisubstituted thiazoles (e.g., compound 7 ) modified with 4-fluoro-3-sulfonamidophenyl groups achieved >50-fold selectivity over human kinases. Crystallographic studies revealed that the sulfonamide group forms a hydrogen bond with Thr⁷⁹⁶ in PfPKG, absent in human isoforms.

Substituent Effects on Potency and Solubility

Systematic substituent screening identified optimal PKG-Iα inhibitors:

| Inhibitor | R₁ | R₂ | Kₐ (nM) | Solubility (µM) |

|---|---|---|---|---|

| 3 | F | SO₂NH₂ | 12 ± 2 | 190 |

| 8 | Cl | CN | 45 ± 5 | 85 |

The 4-fluorophenyl-sulfonamide derivative (3 ) exhibited a Kₐ of 12 nM and aqueous solubility of 190 µM, attributed to the sulfonamide’s polarity and fluorine’s electronegativity.

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Aplithianine A (1 ) was purified via preparatory HPLC using a Kinetex 5 µm EVO C18 column (5–100% MeCN/0.1% TFA), yielding 6.9 mg from 1.38 g of crude extract. Desalting aqueous extracts required HP20ss vacuum liquid chromatography (VLC) with H₂O/MeOH gradients, achieving 66 mg of 1 after two chromatographic steps.

X-ray Crystallography for Binding Mode Analysis

Co-crystallization of PKG with 1 –3 in 200 mM LiSO₄/25% PEG3350 yielded diffraction data at 2.34–2.70 Å resolution. The imidazole moiety of 1 formed a π-π interaction with Phe⁴⁰⁰ in the adenine pocket, while the thiazine ring occupied the gatekeeper region.

Industrial-Scale Production Challenges

Catalytic System Optimization

Scaling the Buchwald-Hartwig coupling necessitated replacing Pd₂(dba)₃ with XantPhos Pd G3, reducing palladium leaching to <0.1 ppm in batch reactors. Solvent screening showed DMF outperformed MeCN in yield (36% vs. 12%) but required post-reaction distillation for reuse .

化学反应分析

Cyclic Nucleotide Analogs as Competitive Antagonists

Rp-cGMP-S and (Rp)-8-Br-PET-cGMP-S are sulfur-substituted cGMP analogs that bind PKG’s cyclic nucleotide-binding (CNB) domain, preventing activation by endogenous cGMP . Key features:

-

Mechanism : Rp-diastereomers act as non-hydrolyzable cGMP mimetics, competitively inhibiting cGMP-dependent PKG activation.

-

Cross-reactivity : Rp-cGMP-S inhibits both PKG and PKA due to structural similarities in their CNB domains .

-

Selectivity : (Rp)-8-Br-PET-cGMP-S shows 10-fold higher specificity for PKG-I over PKA, attributed to its brominated phenyl group enhancing hydrophobic interactions .

ML10 (Imidazopyridine Series)

Discovered in antimalarial drug development, ML10 binds PfPKG’s ATP pocket :

-

Structural interactions :

-

Potency : IC₅₀ = 0.6 nM against PfPKG, with >100-fold selectivity over human kinases .

N46 (Balanol Derivative)

A hybrid inhibitor derived from virtual screening and balanol modification :

-

Binding mode :

-

Kinase inhibition :

Target IC₅₀ (nM) Selectivity vs PKA PKG-Iα 7 714-fold AMPK 750 107-fold PKC >10,000 >1,428-fold

Allosteric Modulation via Auto-Inhibitory Domain Interactions

The auto-inhibited PKG Iβ structure reveals inhibitory contacts between its regulatory (R) and catalytic (C) domains :

-

Key interactions :

-

cGMP analog effects : Rp-cGMPS stabilizes the auto-inhibited state by binding CNB-B without inducing conformational changes required for activation .

Microfluidic Mobility Shift Assay (PfPKG)

-

Substrate : FAM-labeled PKAtide (GRTGRRNSI-NH₂).

-

Conditions : 1.25 nM PfPKG, 20 µM ATP, 30-min reaction.

-

IC₅₀ determination : Normalized % activity = [(P_sample – P_negative)/(P_positive – P_negative)] × 100.

Radiometric Kinase Assay (PKG-Iα)

-

Substrate : BPDE peptide.

-

Conditions : 100 ng PKG-Iα, 10 µM [³²P]-ATP.

-

Inhibition kinetics : Non-competitive with ATP (Ki = 4.2 nM) .

Selectivity and Off-Target Effects

| Inhibitor | Primary Target | Off-Target Kinases (IC₅₀ < 1 µM) |

|---|---|---|

| ML10 | PfPKG | None reported |

| N46 | PKG-Iα | CAMKK2, DRAK1, AMPK |

| Rp-cGMP-S | PKG-I/II | PKA, PDE5, PDE10 |

科学研究应用

Neuroprotection

Case Study: CN238 in Retinal Degeneration

Recent studies have highlighted the neuroprotective potential of the PKG inhibitor CN238, particularly in models of retinal degeneration. In experiments involving rd1 and rd10 mutant mice, CN238 treatment preserved photoreceptor viability and functionality. The study utilized calcium imaging to demonstrate delayed repolarization of retinal ganglion cells, suggesting that PKG inhibition may modulate Kv channels involved in cell death pathways. This indicates a broader application for PKG inhibitors in treating neurodegenerative diseases beyond the retina .

Cancer Treatment

PKG II in Gastric Cancer

PKG II has been shown to inhibit EGF/EGFR-induced migration and proliferation of gastric cancer cells. Research demonstrated that PKG II disrupts key signaling pathways, including PLCγ1 and MAPK/ERK, essential for cancer cell migration. By blocking EGF-induced phosphorylation of EGFR, PKG II not only inhibits tumor growth but also induces apoptosis in various cancer cell lines, including gastric and prostate cancers .

Table: Summary of this compound Effects on Cancer Cells

| Cancer Type | Inhibitory Effect | Mechanism |

|---|---|---|

| Gastric Cancer | Inhibition of migration and proliferation | Disruption of EGF signaling |

| Prostate Cancer | Induction of apoptosis | Decreased expression of Sox9 and Akt phosphorylation |

| Neuroglioma | Reduced proliferation | Related to transcription factor modulation |

Infectious Disease Management

Targeting Malaria with PKG Inhibitors

PKG inhibitors have shown promise as potential antimalarial agents. A study demonstrated that specific imidazopyridazine PKG inhibitors effectively reduced parasitemia in Plasmodium falciparum models. These compounds target the essential role of PKG in gamete formation and ookinete motility, showcasing their potential as selective therapeutic agents against malaria .

Table: Efficacy of PKG Inhibitors Against Malaria

| Compound | EC50 (nM) | In vivo Efficacy | Targeted Mechanism |

|---|---|---|---|

| Imidazopyridazine | 2.1 | 52-60% reduction in parasitemia | Disruption of gamete formation |

| Compound ML1 | 41.3 | Effective against blood stage | Targeting PfPKG activity |

Cardiovascular Applications

PKG plays a crucial role in cardiovascular health by regulating smooth muscle contraction and endothelial function. Inhibition of PKG can lead to increased vascular tone and blood pressure, which has implications for conditions such as hypertension and heart disease .

作用机制

Protein kinase G inhibitors exert their effects by binding to specific sites on the protein kinase G enzyme, thereby preventing its activation. The molecular targets include the cyclic nucleotide binding site, ATP binding site, and substrate binding site. By inhibiting these sites, the inhibitors block the phosphorylation of target proteins, leading to altered cellular functions and signaling pathways .

相似化合物的比较

Thiazole Derivatives (e.g., Compound 18 and 19)

- Activity: Compound 18 exhibits nanomolar potency against Plasmodium falciparum blood stages (IC₅₀ = 0.5–0.8 μM) and inhibits gametocyte formation, critical for malaria transmission .

- Selectivity : Demonstrates specificity for wild-type (WT) PfPKG over gatekeeper mutants, leveraging the gatekeeper pocket for binding. Compound 19, however, shows poor correlation between enzyme inhibition and parasite potency due to unfavorable lipophilicity (ChromLogD) and ionization (pKa) .

Imidazopyridines (e.g., ML10)

- Activity: ML10 arrests Plasmodium schizonts at nanomolar concentrations (EC₅₀ = 3–10 nM) and enables synchronized parasite cultures, a tool for studying erythrocytic cycles .

- Selectivity: Effective across P. falciparum and P. knowlesi, though higher EC₅₀ in the latter suggests species-specific susceptibility .

CN238 (Second-Generation PKG Inhibitor)

- Retinal Protection : Preserves photoreceptor and retinal ganglion cell (RGC) viability in rd10 mice, with µERG recordings showing 1.84-fold higher intracellular Ca²⁺ clearance delay vs. controls .

- Mechanism : Inhibits Kv1-mediated RGC repolarization and exhibits partial agonism at high concentrations for PKG1α/2 .

DT-2 and RKRARKE Peptide

- DT-2 : Uniquely suppresses basal PKG activity (Ki = 234 nM) and reverses 8-Br-cGMP-induced vasodilation in cerebral arteries, highlighting constitutive PKG roles in vascular tone .

- RKRARKE : Competitive this compound (Ki = 86 µM) with selectivity over PKA (Ki = 550 µM), used in neuronal systems .

Mechanistic Divergence

- Thiazoles vs. Imidazopyridines : Thiazoles target PfPKG’s gatekeeper pocket, while imidazopyridines (e.g., ML10) exploit structural mimicry of ATP-binding domains .

- CN238 vs. CN226 : CN238’s dual inhibition of PKG and Kv1 channels enhances retinal protection, whereas CN226 fails to preserve RGC function, underscoring target specificity .

- DT-2 vs. KT5823 : DT-2 uniquely inhibits constitutive PKG activity, causing arterial constriction absent in KT5823-treated models .

生物活性

Cyclic GMP-dependent protein kinases (PKGs) play a crucial role in various physiological processes, including smooth muscle contraction, cardiac function, and neuronal signaling. Understanding the biological activity of PKG inhibitors is essential for developing therapeutic strategies targeting diseases related to these pathways. This article reviews recent findings on PKG inhibitors, highlighting their mechanisms of action, potential therapeutic applications, and case studies.

Overview of PKG and Its Inhibition

PKGs are activated by cyclic guanosine monophosphate (cGMP) and are involved in signaling pathways that regulate vascular tone, platelet aggregation, and neuronal function. Inhibition of PKG can modulate these processes and has implications for treating conditions such as hypertension, heart failure, and neurodegenerative diseases.

PKG inhibitors typically function by preventing the binding of cGMP to the kinase, thereby inhibiting its activity. This can lead to a variety of biological effects, depending on the tissue and context. Notably, PKG inhibitors have been shown to:

- Reduce smooth muscle relaxation : By inhibiting PKG, vascular smooth muscle contraction is enhanced, which can lead to increased blood pressure .

- Alter platelet function : Studies indicate that PKG inhibitors can attenuate platelet aggregation induced by thrombin and ristocetin .

- Impact memory formation : Research suggests that PKG inhibition can influence cognitive functions by affecting signaling pathways in the hippocampus .

1. Cardiac Function

A study investigated the role of PKG Iα in cardiac hypertrophy induced by pressure overload. Researchers found that inhibition of PKG Iα led to exacerbated cardiac remodeling and dysfunction in animal models. This highlights the protective role of PKG in maintaining cardiac structure under stress conditions .

2. Antimalarial Applications

Recent research has focused on targeting the malaria parasite's PKG as a therapeutic strategy. A series of imidazopyridazine inhibitors demonstrated potent activity against Plasmodium falciparum PKG with an EC50 value of 2.1 nM in blood stage growth inhibition assays. These findings suggest that selective inhibition of PKG could disrupt the malaria life cycle and provide a novel treatment avenue .

Data Table: Summary of PKG Inhibitors and Their Biological Effects

Implications for Therapeutics

The diverse biological activities of PKG inhibitors underscore their potential as therapeutic agents. However, careful consideration is required regarding their use in clinical settings due to possible side effects related to prolonged inhibition.

- Hypertension Management : While acute use may help manage hypotensive crises, chronic inhibition could lead to adverse cardiovascular effects.

- Neurodegenerative Diseases : Modulating cGMP/PKG signaling may offer new strategies for treating cognitive decline associated with aging or neurodegeneration .

- Antimalarial Drug Development : The specificity of certain inhibitors for Plasmodium PKG suggests potential for developing targeted therapies against malaria without affecting human kinases .

常见问题

Basic Research Questions

Q. What methodological factors should researchers prioritize when selecting a PKG inhibitor for in vitro studies?

- Answer : Key considerations include solubility (e.g., DMSO or ethanol compatibility), selectivity over related kinases (e.g., PKA and PKC), and validated Ki values. For example, KT5823 exhibits selectivity for PKG (Ki = 234 nM) over PKA (>10 μM) and PKC (4 μM) . Solubility parameters and stability in assay buffers should also be confirmed using protocols from established studies .

Q. What are standard protocols for evaluating this compound efficacy in cellular models?

- Answer : Common approaches include measuring phosphorylation levels of PKG substrates (e.g., vasodilator-stimulated phosphoprotein, VASP) via Western blotting. Activation with cGMP (10 μM) and comparison to untreated controls are critical. Include validation steps such as using inactive analogs (e.g., Ad.βgal) to confirm specificity .

Q. How should researchers design controls to validate this compound specificity? **

- Answer : Use parallel experiments with kinase-deficient cells, inactive inhibitor analogs, or co-treatment with selective activators (e.g., cGMP for PKG). For example, in vascular studies, KT5823’s effect was validated by observing diminished SNP-induced relaxation in PKG-inhibited aortic rings .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound effects across different experimental systems?

- Answer : Contradictions may arise from cell-type-specific PKG isoform expression or cross-talk with other pathways (e.g., PKA). Mitigation strategies include:

- Systematic scoping reviews to identify contextual variables (e.g., concentration ranges, assay conditions) .

- Dose-response curves to assess off-target effects at higher concentrations, as seen in KT5823’s diminished efficacy at >2 μM .

- Multi-inhibitor validation (e.g., combining ATP-competitive peptides and allosteric inhibitors) .

Q. What advanced statistical methods are recommended for analyzing this compound data?

- Answer : Use one-way or two-way ANOVA with Bonferroni post hoc tests for multi-group comparisons, particularly for dose-response or time-course experiments. Normalize data to vehicle-treated controls to account for baseline variability, as demonstrated in cytokine release studies . For non-linear responses (e.g., vascular relaxation curves), repeated-measures ANOVA is appropriate .

Q. How can this compound findings be integrated into broader signaling pathway analyses?

- Answer :

- Phosphoproteomics : Identify PKG-specific phosphorylation events using mass spectrometry, coupled with inhibitor treatment .

- Pathway crosstalk experiments : Co-administer inhibitors targeting interacting pathways (e.g., nitric oxide/PKG and cAMP/PKA signaling) .

- Aggregation tools : Leverage platforms like Google Scholar’s advanced search operators (e.g.,

intitle:this compound,source:JBC) to collate interdisciplinary findings .

Q. What strategies optimize this compound concentrations to minimize off-target effects in complex tissues?

- Answer :

- Ki-based dosing : Use inhibitor concentrations near the Ki value (e.g., KT5823 at 234 nM) to balance efficacy and specificity .

- Tissue permeability assays : Measure intracellular inhibitor levels via LC-MS in tissues like vascular smooth muscle, where penetration barriers exist .

- Preclinical models : Validate in ex vivo systems (e.g., aortic rings) before transitioning to in vivo studies .

Methodological Frameworks for PKG Research

Q. How can the PICO framework structure this compound research questions?

- Answer : Apply PICO (Population, Intervention, Comparison, Outcome) to define:

- Population : Cell type or tissue (e.g., vascular smooth muscle cells).

- Intervention : this compound (e.g., 100 nM KT5823).

- Comparison : Untreated controls or alternative inhibitors.

- Outcome : Quantifiable metrics (e.g., phosphorylation levels, apoptosis rates) .

Q. What systematic approaches ensure reproducibility in this compound studies?

- Answer :

- Protocol standardization : Adopt published methods for cGMP stimulation, inhibitor solubilization, and kinase activity assays .

- Data transparency : Report raw data, statistical parameters (e.g., SEM, p-values), and experimental replicates, as exemplified in vascular reactivity studies .

- Ethical alignment : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。